REACTION_CXSMILES
|
[C:1](/[CH:3]=[C:4](/[N:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1)\SC)#[N:2].O.[NH2:21][NH2:22]>CCO>[NH2:2][C:1]1[NH:22][N:21]=[C:4]([N:7]2[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
C(#N)\C=C(/SC)\N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 14 hours
|
Duration
|
14 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-10% MeOH/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |